

# SPI-1865: A Technical Overview of a Novel Gamma-Secretase Modulator

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## Compound of Interest

Compound Name: SPI-1865

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## Introduction

**SPI-1865** is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a gamma-secretase modulator (GSM). Developed by Satori Pharmaceuticals, **SPI-1865** emerged from a research program focused on identifying compounds that could selectively modulate the activity of gamma-secretase to reduce the production of the amyloidogenic A $\beta$ 42 peptide, a key target in Alzheimer's disease research.[1][2] Originating from the natural product extract of *Actaea racemosa* (black cohosh), **SPI-1865** represents a unique class of triterpenoid-derived GSMs.[3] Although it demonstrated a promising preclinical profile, its development was halted due to unforeseen off-target adrenal toxicity, precluding its advancement into clinical trials. This guide provides a comprehensive overview of the known chemical and pharmacological properties of **SPI-1865** based on publicly available data.

## Chemical Properties

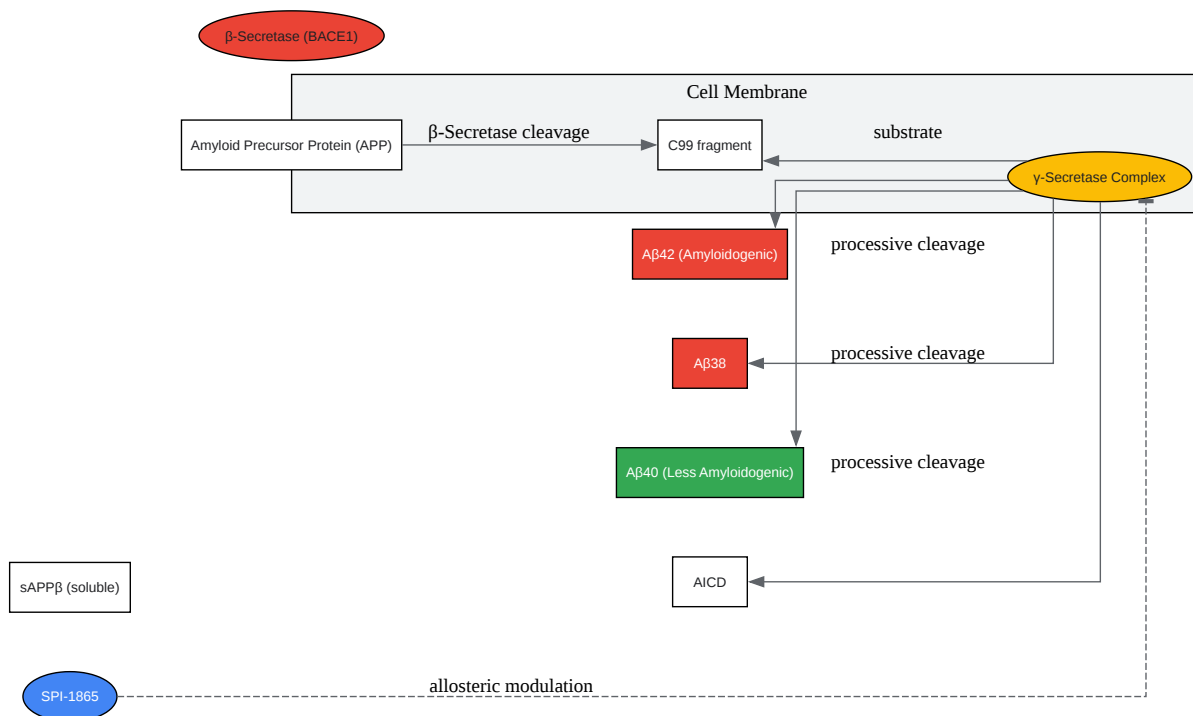
While the exact molecular formula, molecular weight, and solubility data for **SPI-1865** are not publicly available, it is described as a derivative of a triterpene monoglycoside.[4] The development of **SPI-1865** involved extensive medicinal chemistry to improve the stability and physicochemical characteristics of the initial natural product lead, SPI-014.[5] These efforts focused on enhancing its drug-like properties, including metabolic stability and blood-brain barrier penetration.[3]

## Mechanism of Action

**SPI-1865** functions as a gamma-secretase modulator, a class of compounds that allosterically bind to the gamma-secretase complex.[6][7] Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, GSMs selectively alter the processivity of gamma-secretase.[7] This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic A $\beta$ 42 and A $\beta$ 38 peptides, while sparing the levels of the less amyloidogenic A $\beta$ 40.[6] This selective action is a key feature of **SPI-1865**, offering a potential therapeutic advantage by avoiding the mechanism-based toxicities associated with GSIs.[7]

## Signaling Pathway

The diagram below illustrates the canonical amyloid precursor protein (APP) processing pathway and the modulatory effect of **SPI-1865**.



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**Figure 1:** Mechanism of action of **SPI-1865** on APP processing.

## Pharmacological Data

### In Vitro Potency

The in vitro activity of **SPI-1865** was assessed in Chinese Hamster Ovary (CHO-2B7) cells, which overexpress human wild-type APP. The compound demonstrated a potent and selective reduction of A $\beta$ 42 and A $\beta$ 38.

Analyte	IC50 (nM)	Cell Line
A $\beta$ 42	106	CHO-2B7
A $\beta$ 38	259	CHO-2B7
A $\beta$ 40	2800	CHO-2B7

Table 1: In Vitro Potency of SPI-1865.

## In Vivo Efficacy

Preclinical studies in multiple rodent models confirmed the in vivo efficacy of **SPI-1865**. The compound is orally bioavailable and brain penetrant.[\[1\]](#)[\[2\]](#)

Species	Dosing Regimen	Brain A $\beta$ 42 Reduction
Sprague-Dawley Rat	10 mg/kg (single dose)	21%
Sprague-Dawley Rat	30 mg/kg (single dose)	37%
Sprague-Dawley Rat	100 mg/kg (single dose)	50%
Sprague-Dawley Rat	10 mg/kg (6 days, QD)	Significant reduction
Sprague-Dawley Rat	30 mg/kg (6 days, QD)	Significant reduction
Sprague-Dawley Rat	60 mg/kg (6 days, QD)	Significant reduction
Wild-type CD-1 Mouse	Dosed to achieve free plasma concentrations of 82, 105, and 182 nM	22%, 39%, and 47% respectively

Table 2: In Vivo Efficacy of SPI-1865 in Rodent Models.[\[1\]](#)

## Pharmacokinetic Properties

**SPI-1865** exhibited favorable pharmacokinetic properties in preclinical species, characterized by low clearance and a high volume of distribution, which contributed to a long half-life.[\[6\]](#)

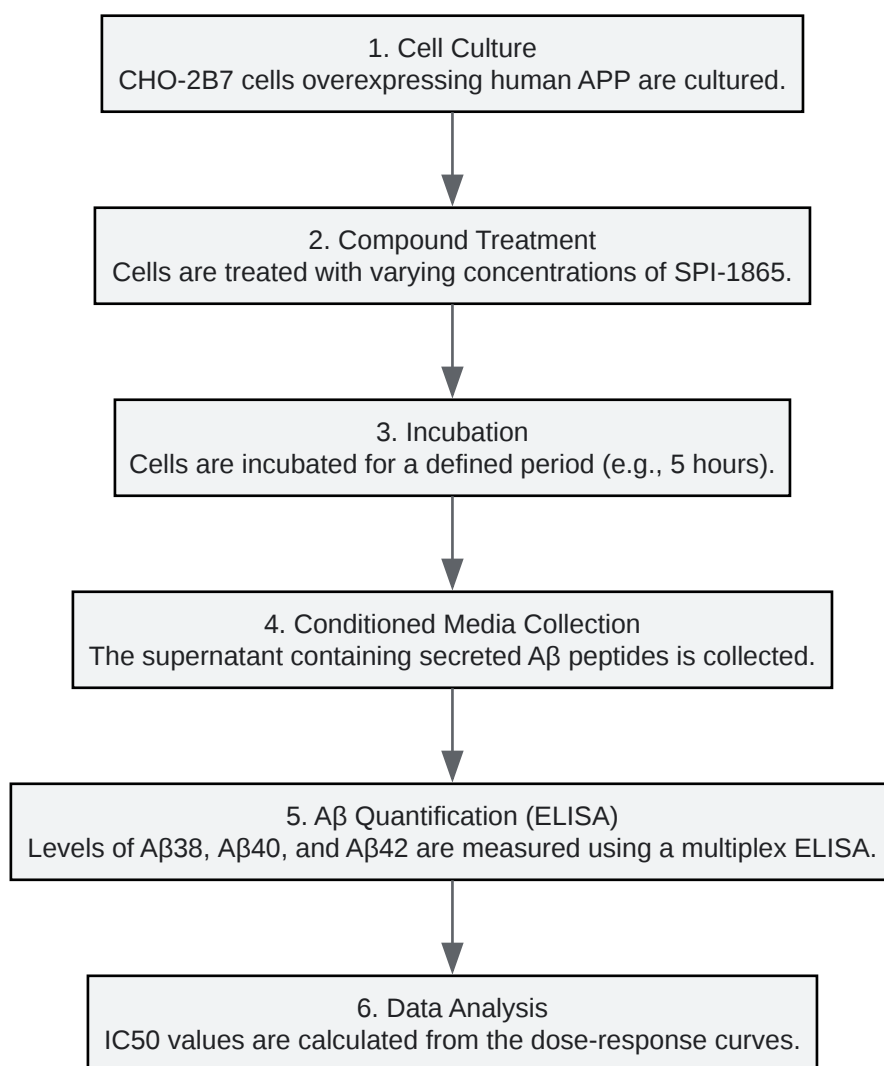
Species	Tmax (oral)	Half-life (T1/2)
Mouse	~4 hours	8 hours
Rat	>24 hours	>24 hours

Table 3: Pharmacokinetic  
Parameters of SPI-1865 in  
Rodents.[\[1\]](#)

## Experimental Protocols

### In Vitro Gamma-Secretase Modulation Assay

The following is a generalized protocol for assessing the in vitro activity of a gamma-secretase modulator like **SPI-1865**, based on the methodologies described in the cited literature.



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**Figure 2:** Workflow for in vitro gamma-secretase modulation assay.

Methodology:

- **Cell Culture:** CHO-2B7 cells are seeded in appropriate culture plates and grown to a specified confluency in standard cell culture medium supplemented with fetal bovine serum and antibiotics.
- **Compound Preparation:** **SPI-1865** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations in the cell culture medium.

- **Treatment:** The culture medium is replaced with fresh medium containing the different concentrations of **SPI-1865** or vehicle control (e.g., DMSO).
- **Incubation:** The cells are incubated for a specific duration (e.g., 5 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Sample Collection:** After incubation, the conditioned medium is collected and centrifuged to remove any cellular debris.
- **A $\beta$  Quantification:** The levels of A $\beta$ 38, A $\beta$ 40, and A $\beta$ 42 in the conditioned medium are quantified using a validated multiplex enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- **Data Analysis:** The A $\beta$  levels are normalized to the vehicle-treated control. The dose-response curves are then plotted, and the IC<sub>50</sub> values are calculated using a suitable nonlinear regression model.

## In Vivo Efficacy Study in Rodents

The following is a generalized protocol for evaluating the in vivo efficacy of **SPI-1865** in a rodent model.

### Methodology:

- **Animal Models:** Male Sprague-Dawley rats or CD-1 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
- **Dosing:** **SPI-1865** is formulated in an appropriate vehicle for oral gavage. Animals are administered a single dose or multiple doses over a specified period (e.g., once daily for six days).
- **Sample Collection:** At a predetermined time point after the final dose (e.g., 24 hours), animals are euthanized, and blood and brain tissue are collected.
- **Sample Processing:** Blood is processed to obtain plasma. Brain tissue is homogenized in a suitable buffer containing protease inhibitors.

- **Bioanalysis:** The concentrations of **SPI-1865** in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.
- **A $\beta$  Quantification:** The levels of A $\beta$ 38, A $\beta$ 40, and A $\beta$ 42 in the brain homogenates are measured by ELISA.
- **Data Analysis:** A $\beta$  levels in the drug-treated groups are compared to the vehicle-treated control group. Statistical analysis (e.g., ANOVA with Dunnett's test) is performed to determine the significance of the observed reductions in A $\beta$  levels.

## Conclusion

**SPI-1865** is a potent and selective gamma-secretase modulator that effectively reduces the levels of amyloidogenic A $\beta$ 42 and A $\beta$ 38 peptides in both in vitro and in vivo models. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, highlighted its potential as a therapeutic agent for Alzheimer's disease.[1][2] Despite its promising preclinical data, the discovery of off-target adrenal toxicity led to the discontinuation of its development. The story of **SPI-1865** underscores the challenges in drug development, even for compounds with a well-defined mechanism of action and strong preclinical efficacy. Nevertheless, the research on **SPI-1865** has contributed valuable insights into the development of gamma-secretase modulators as a potential therapeutic strategy for Alzheimer's disease.

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